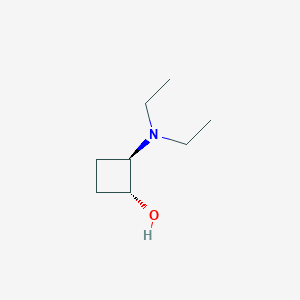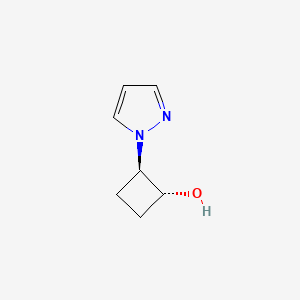![molecular formula C14H15BrO B1485581 1-[3-(4-Bromophenyl)prop-2-yn-1-yl]cyclopentan-1-ol CAS No. 2098040-11-8](/img/structure/B1485581.png)
1-[3-(4-Bromophenyl)prop-2-yn-1-yl]cyclopentan-1-ol
Vue d'ensemble
Description
1-[3-(4-Bromophenyl)prop-2-yn-1-yl]cyclopentan-1-ol, also known as 1-bromo-3-phenylprop-2-yn-1-yl-cyclopentan-1-ol, is a synthetic compound that has been studied for its potential applications in medicinal and scientific research. It is a derivative of cyclopentanone, and is characterized by its bromine atom in the para position of the phenyl ring. This compound has been extensively studied for its potential use in medicinal and scientific research, as well as its potential applications in the lab.
Applications De Recherche Scientifique
Efficient Synthesis and Catalytic Applications
- Enyne Synthesis via Palladium-Catalyzed Reactions : A study details the efficient synthesis of enynes through tetraphosphine–palladium-catalyzed reaction of vinyl bromides with terminal alkynes, showing the utility in creating complex molecules (Feuerstein et al., 2006).
- Rh(I)-Catalyzed Cyclization for Cyclopentanone Derivatives : Research demonstrates Rh(I)-catalyzed cyclization of 1-arylprop-2-yn-1-ol derivatives, highlighting a method for constructing cyclopentanone derivatives fused with aromatic rings (Yamabe et al., 2005).
- Cross-Coupling Reactions Catalyzed by Tetraphosphine/Palladium Complexes : Studies have shown that tetraphosphine/palladium catalyst systems efficiently catalyze the coupling reactions of aryl bromides with alkynols, indicating the significance in organic synthesis (Feuerstein et al., 2004).
Molecular Structure and Characterization
- Structural Studies of Bromophenyl Compounds : Investigations into the molecular structure of bromophenyl derivatives, such as the determination of cyclopentane ring conformations and dihedral angles in specific compounds, provide insights into the geometrical and electronic properties of these molecules (Mague et al., 2014).
Synthesis of Intermediates for Receptor Agonists
- Intermediates for S1P1 Receptor Agonists : Research on the scalable synthesis and isolation of stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate demonstrates their utility as intermediates in the synthesis of S1P1 receptor agonists, highlighting the application in medicinal chemistry (Wallace et al., 2009).
Analyse Biochimique
Biochemical Properties
1-[3-(4-Bromophenyl)prop-2-yn-1-yl]cyclopentan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can protect neuronal cells from oxidative stress-induced damage, indicating its potential as a neuroprotective agent . Additionally, it has been observed to affect the expression of genes involved in inflammatory responses, further highlighting its therapeutic potential.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with MAO-B results in the inhibition of this enzyme, thereby increasing the levels of neurotransmitters in the brain . This mechanism is crucial for its potential use in treating conditions like Alzheimer’s disease.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses have been shown to provide neuroprotective benefits without significant adverse effects . High doses may lead to toxicity and adverse reactions, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It is transported by specific transporters and binding proteins, which determine its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interaction with target biomolecules and subsequent biological effects.
Propriétés
IUPAC Name |
1-[3-(4-bromophenyl)prop-2-ynyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO/c15-13-7-5-12(6-8-13)4-3-11-14(16)9-1-2-10-14/h5-8,16H,1-2,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVUOYILBPPYAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC#CC2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-2-[Ethyl(phenyl)amino]cyclobutan-1-ol](/img/structure/B1485498.png)
![1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485502.png)
![trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol](/img/structure/B1485503.png)

![trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485505.png)
![trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol](/img/structure/B1485506.png)
![trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol](/img/structure/B1485508.png)
![trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485511.png)


![tert-butyl N-{1-[trans-2-hydroxycyclobutyl]piperidin-4-yl}carbamate](/img/structure/B1485514.png)
![trans-2-[Bis(2-methylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485516.png)
![trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485518.png)
![trans-2-[Benzyl(ethyl)amino]cyclobutan-1-ol](/img/structure/B1485519.png)